molecular formula C12H11BrFNO2 B6311419 N-(6-Bromo-3-fluoro-2,4-dimethylphenyl)pyrrolidine-2,5-dione CAS No. 2088942-93-0

N-(6-Bromo-3-fluoro-2,4-dimethylphenyl)pyrrolidine-2,5-dione

Cat. No.: B6311419
CAS No.: 2088942-93-0
M. Wt: 300.12 g/mol
InChI Key: HBSSWAXIRDRKJS-UHFFFAOYSA-N
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Description

N-(6-Bromo-3-fluoro-2,4-dimethylphenyl)pyrrolidine-2,5-dione is a chemical compound belonging to the pyrrolidine-2,5-dione class. This compound is characterized by the presence of a bromine atom, a fluorine atom, and two methyl groups attached to a phenyl ring, which is further connected to a pyrrolidine-2,5-dione moiety. The molecular formula of this compound is C12H11BrFNO2, and it has a molecular weight of 300.12 g/mol.

Preparation Methods

The synthesis of N-(6-Bromo-3-fluoro-2,4-dimethylphenyl)pyrrolidine-2,5-dione typically involves the reaction of 6-bromo-3-fluoro-2,4-dimethylphenylamine with maleic anhydride under specific conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is heated to reflux for several hours. After completion of the reaction, the product is isolated by filtration and purified by recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(6-Bromo-3-fluoro-2,4-dimethylphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(6-Bromo-3-fluoro-2,4-dimethylphenyl)pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(6-Bromo-3-fluoro-2,4-dimethylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms, along with the pyrrolidine-2,5-dione moiety, contribute to its reactivity and binding affinity to biological targets. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in cellular processes.

Comparison with Similar Compounds

N-(6-Bromo-3-fluoro-2,4-dimethylphenyl)pyrrolidine-2,5-dione can be compared with other similar compounds such as:

    6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid: This compound also contains bromine and fluorine atoms but has a different functional group and structure.

    4-Bromo-1-fluoro-2-nitrobenzene: Similar in having bromine and fluorine atoms, but with a nitro group instead of a pyrrolidine-2,5-dione moiety.

The uniqueness of this compound lies in its specific combination of substituents and the pyrrolidine-2,5-dione core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(6-bromo-3-fluoro-2,4-dimethylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrFNO2/c1-6-5-8(13)12(7(2)11(6)14)15-9(16)3-4-10(15)17/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBSSWAXIRDRKJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1F)C)N2C(=O)CCC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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